molecular formula C10H11FN2 B070336 7-Fluorotryptamine CAS No. 191927-74-9

7-Fluorotryptamine

Cat. No. B070336
M. Wt: 178.21 g/mol
InChI Key: QRAWNNQNLQPNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine lithium aluminum hydride (12.8 g; 336.1 mmol) and 0° C. anhydrous tetrahydrofuran (160 mL). Cool resulting exotherm to 0° C. Add 7-fluoro-3-(2-nitrovinyl)-1H-indole (11.55 g, 56.0 mmol) in anhydrous THF (200 mL) dropwise. After 30 min, warm to ambient temperature. After 4 hours, cool to 0° C. and add saturated sodium sulfate solution (35 mL) dropwise. Filter the solids and wash with THF and ethyl acetate. Concentrate the filtrate and dissolve the residue in methylene chloride. Filter the precipitate to give 1.26 g of product as brown crystals. Concentrate the filtrate and chromatograph on silica gel eluting with 5%, 7%, 10% 2N ammonia in methanol/methylene chloride to give product: MS(m/e): 179 (M+1), 177 (M−1); Calculated for C10H11FN2: Calcd: C, 67.40; H, 6.22; N, 15.72. Found: C, 67.06; H, 6.11; N, 15.48.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
7-fluoro-3-(2-nitrovinyl)-1H-indole
Quantity
11.55 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:16]=1[NH:15][CH:14]=[C:13]2[CH:17]=[CH:18][N+:19]([O-])=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[F:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:16]=1[NH:15][CH:14]=[C:13]2[CH2:17][CH2:18][NH2:19] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
7-fluoro-3-(2-nitrovinyl)-1H-indole
Quantity
11.55 g
Type
reactant
Smiles
FC=1C=CC=C2C(=CNC12)C=C[N+](=O)[O-]
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
resulting exotherm to 0° C
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0° C.
FILTRATION
Type
FILTRATION
Details
Filter the solids
WASH
Type
WASH
Details
wash with THF and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in methylene chloride
FILTRATION
Type
FILTRATION
Details
Filter the precipitate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C2NC=C(CCN)C2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.